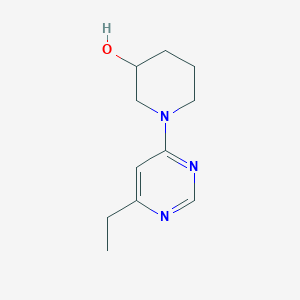
1-(6-Ethylpyrimidin-4-yl)piperidin-3-ol
Overview
Description
1-(6-Ethylpyrimidin-4-yl)piperidin-3-ol, also known as 1-ethyl-6-methylpiperidin-3-ol (EMP), is an organic compound that has been used in a variety of scientific research applications. It is a colorless, odorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. EMP is a derivative of piperidine and has a molecular formula of C7H15NO.
Scientific Research Applications
Estrogen Receptor Modulators
1-(6-Ethylpyrimidin-4-yl)piperidin-3-ol derivatives have been explored for their role in the development of novel Selective Estrogen Receptor Modulators (SERMs). These compounds have been evaluated for their activity against estrogen-responsive human breast cancer cells, with variations in molecular structures impacting their bioactivity and receptor binding affinity (Yadav et al., 2011).
Anticancer Agents
Research has been conducted on the synthesis and evaluation of piperidin-4-yl-aminopyrimidine derivatives as potential anticancer agents. These compounds have shown significant activity against HIV-1, and their mechanism of action has been linked to the inhibition of reverse transcriptase, a key enzyme in HIV replication (Wan et al., 2015).
Anticonvulsant Properties
Certain derivatives of this compound have been studied for their anticonvulsant properties. The analysis of their crystal structures provides insights into the conformation and orientation of these molecules, which are crucial for understanding their pharmacological activity (Georges et al., 1989).
Learning and Memory Facilitation
Studies on specific derivatives of this compound have also explored their effects on learning and memory facilitation in mice. These compounds have been synthesized and evaluated for their potential in enhancing cognitive functions (Ming-zhu, 2012).
Antimicrobial Activity
Some derivatives of this compound have been synthesized and assessed for their antimicrobial activities. The evaluation includes testing against various bacterial and fungal pathogens, highlighting the compound's potential in the field of infectious disease treatment (Srinivasan et al., 2010).
properties
IUPAC Name |
1-(6-ethylpyrimidin-4-yl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-9-6-11(13-8-12-9)14-5-3-4-10(15)7-14/h6,8,10,15H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGQHXHMHQAVFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1488453.png)
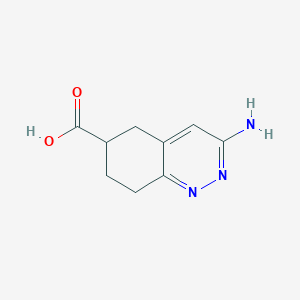



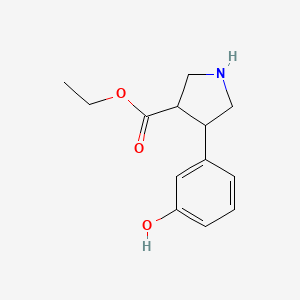
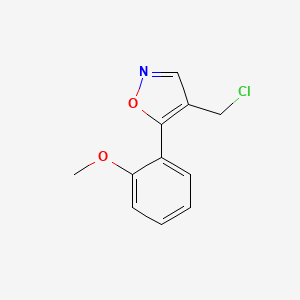
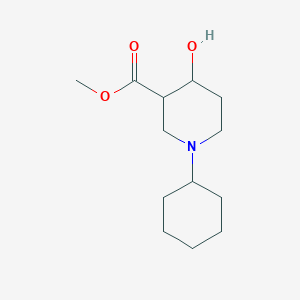
![1-({[2-(2-Hydroxyethoxy)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488467.png)

